molecular formula C3H9PS3 B14760753 Phosphorotrithious acid, trimethyl ester CAS No. 816-80-8

Phosphorotrithious acid, trimethyl ester

Cat. No.: B14760753
CAS No.: 816-80-8
M. Wt: 172.3 g/mol
InChI Key: FVTIMWPYAZCZQB-UHFFFAOYSA-N
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Description

Phosphorotrithious acid, trimethyl ester, also known as trimethyl phosphorotrithioite, is an organophosphorus compound with the molecular formula C₃H₉PS₃. This compound is characterized by the presence of three methoxy groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. It is a colorless liquid with a distinct odor and is known for its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorotrithious acid, trimethyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:

PCl3+3CH3OHP(OCH3)3+3HCl\text{PCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{P(OCH}_3)_3 + 3 \text{HCl} PCl3​+3CH3​OH→P(OCH3​)3​+3HCl

Another method involves the reaction of phosphorus trichloride with sodium methoxide:

PCl3+3NaOCH3P(OCH3)3+3NaCl\text{PCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{P(OCH}_3)_3 + 3 \text{NaCl} PCl3​+3NaOCH3​→P(OCH3​)3​+3NaCl

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Phosphorotrithious acid, trimethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphorotrithious acid and methanol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Phosphorotrithious acid, trimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorotrithious acid, trimethyl ester involves its ability to interact with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The compound can also undergo oxidation and reduction reactions, further contributing to its versatility in chemical processes .

Comparison with Similar Compounds

Phosphorotrithious acid, trimethyl ester can be compared with other similar compounds such as:

    Trimethyl phosphite (C₃H₉O₃P): Similar in structure but contains oxygen atoms instead of sulfur.

    Trimethyl phosphate (C₃H₉O₄P): Contains an additional oxygen atom and is used as a flame retardant and plasticizer.

    Trimethyl phosphorothioate (C₃H₉O₃PS): Contains both oxygen and sulfur atoms and is used in pesticide formulations.

Uniqueness: this compound is unique due to its high sulfur content, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly useful in applications requiring sulfur-phosphorus chemistry .

Properties

CAS No.

816-80-8

Molecular Formula

C3H9PS3

Molecular Weight

172.3 g/mol

IUPAC Name

tris(methylsulfanyl)phosphane

InChI

InChI=1S/C3H9PS3/c1-5-4(6-2)7-3/h1-3H3

InChI Key

FVTIMWPYAZCZQB-UHFFFAOYSA-N

Canonical SMILES

CSP(SC)SC

Origin of Product

United States

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